molecular formula C14H12F3N3O3 B2837331 6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide CAS No. 2034362-40-6

6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

Cat. No. B2837331
CAS RN: 2034362-40-6
M. Wt: 327.263
InChI Key: NUJKMTLKCJLXCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide”, related compounds have been synthesized. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Pyrimidine Derivatives in Anticancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. They act through various mechanisms, such as inhibiting key enzymes involved in DNA synthesis, affecting cellular signaling pathways, or interacting with DNA or RNA directly. For instance, certain pyrimidine derivatives have shown potent anti-inflammatory effects, which are attributed to their inhibitory action against key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha. These findings suggest potential applications in developing anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pyrimidine-Based Optical Sensors

In the field of chemical sensing, pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application underscores the versatility of pyrimidine compounds in developing optical sensors for detecting various analytes (Jindal & Kaur, 2021).

Supramolecular Chemistry and Material Science

Furthermore, pyrimidine and its derivatives are key components in supramolecular chemistry and material science, where they contribute to the self-assembly of molecules into structured systems. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, demonstrating the multifaceted applications of pyrimidine derivatives beyond pharmaceuticals (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

While the specific mechanism of action for “6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

6-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-12-6-11(19-8-20-12)13(21)18-7-9-2-4-10(5-3-9)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJKMTLKCJLXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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